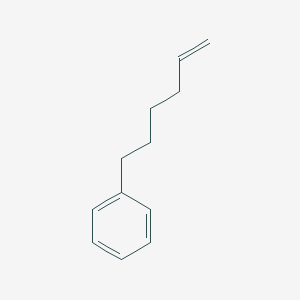

6-Phenyl-1-hexene

Description

Structure

3D Structure

Properties

IUPAC Name |

hex-5-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-2-3-4-6-9-12-10-7-5-8-11-12/h2,5,7-8,10-11H,1,3-4,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAVXORKDISRCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333909 | |

| Record name | hex-5-enylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1588-44-9 | |

| Record name | hex-5-enylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-phenyl-1-hexene synthesis from 3-phenylpropyl bromide

An In-depth Technical Guide to the Synthesis of 6-phenyl-1-hexene from 3-phenylpropyl bromide

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a valuable hydrocarbon building block, starting from 3-phenylpropyl bromide. The selected methodology is centered on the Grignard reaction, a robust and highly efficient strategy for carbon-carbon bond formation. This document is intended for an audience of researchers and professionals in organic synthesis and drug development, offering not just a procedural outline but also the underlying mechanistic rationale and practical insights to ensure a successful and reproducible outcome.

Strategic Approach: The Grignard Pathway

The transformation of 3-phenylpropyl bromide to this compound requires the formation of a three-carbon chain extension with a terminal alkene. While several cross-coupling methodologies exist, such as Suzuki, Negishi, and Kumada couplings, the most direct and atom-economical approach is the use of an organomagnesium nucleophile, commonly known as a Grignard reagent.[1][2][3]

This strategy is bifurcated into two primary stages:

-

Formation of the Grignard Reagent : 3-phenylpropyl bromide is reacted with magnesium metal in an anhydrous ethereal solvent to generate 3-phenylpropylmagnesium bromide.[4] This organometallic intermediate effectively inverts the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic center to a potent nucleophile.

-

Nucleophilic Coupling : The generated Grignard reagent undergoes a nucleophilic attack on an appropriate three-carbon electrophile, allyl bromide, to forge the new carbon-carbon bond and yield the target molecule, this compound.

This pathway is selected for its high efficiency, operational simplicity, and the ready availability of the required starting materials.[5]

Reaction Mechanisms and Rationale

Formation of 3-phenylpropylmagnesium Bromide

The synthesis of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal.[6] While the complete mechanism is complex and subject to ongoing research, it is generally understood to involve single-electron transfer (SET) steps.

-

Initiation : The reaction is initiated by the transfer of an electron from the magnesium metal surface to the antibonding orbital (σ*) of the carbon-bromine bond in 3-phenylpropyl bromide. This leads to the formation of a radical anion, which rapidly fragments into a 3-phenylpropyl radical and a bromide anion.

-

Propagation : The highly reactive 3-phenylpropyl radical then reacts with another magnesium atom (or a magnesious species on the surface) to form the final organomagnesium compound, 3-phenylpropylmagnesium bromide.[6]

The reaction is critically dependent on anhydrous conditions, as any protic solvent (like water or alcohols) will protonate and destroy the highly basic Grignard reagent, converting it into the corresponding alkane (propylbenzene).[7] The ethereal solvent (typically diethyl ether or THF) is essential as it coordinates to the magnesium center, stabilizing the Grignard reagent in solution via the Schlenk equilibrium.[8]

Coupling with Allyl Bromide

The coupling stage is a classic example of a nucleophilic substitution reaction. The carbon atom bonded to magnesium in the Grignard reagent is highly nucleophilic and will attack the electrophilic methylene carbon of allyl bromide. The bromide ion serves as the leaving group, resulting in the formation of this compound. This reaction proceeds readily and is typically exothermic.[9]

A potential side reaction is Wurtz-type coupling, where the Grignard reagent reacts with remaining 3-phenylpropyl bromide or dimerizes.[10] This is minimized by ensuring the slow addition of the alkyl halide during the Grignard formation step to maintain a low concentration relative to the magnesium metal.

Experimental Design and Protocol

This section details the complete, step-by-step laboratory procedure for the synthesis.

Quantitative Data Summary

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles | Molar Equiv. |

| Magnesium Turnings | 24.31 | - | 2.92 g | 0.120 | 1.2 |

| Iodine | 253.81 | - | 1 crystal | catalytic | - |

| 3-phenylpropyl bromide | 199.09 | 1.32 | 19.91 g (15.1 mL) | 0.100 | 1.0 |

| Anhydrous Diethyl Ether | 74.12 | 0.713 | 150 mL | - | - |

| Allyl Bromide | 120.98 | 1.43 | 13.3 g (9.3 mL) | 0.110 | 1.1 |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

Pre-Reaction Setup:

-

All glassware (a 500 mL three-necked round-bottom flask, a reflux condenser, and a 250 mL pressure-equalizing dropping funnel) must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon gas.[11]

-

Equip the flask with a magnetic stir bar. Fit the central neck with the dropping funnel, one side neck with the condenser (topped with a N2/Ar inlet), and the other side neck with a rubber septum.

Part A: Formation of 3-phenylpropylmagnesium bromide

-

To the reaction flask, add magnesium turnings (2.92 g, 0.120 mol) and a single small crystal of iodine. The iodine acts as an activator, etching the passivating magnesium oxide layer on the turnings.[12]

-

Add approximately 20 mL of anhydrous diethyl ether to the flask, enough to cover the magnesium.

-

In the dropping funnel, prepare a solution of 3-phenylpropyl bromide (19.91 g, 0.100 mol) in 80 mL of anhydrous diethyl ether.

-

To initiate the reaction, add approximately 10 mL of the bromide solution from the dropping funnel to the stirred magnesium suspension.[13]

-

Initiation is indicated by the disappearance of the purple iodine color and the onset of spontaneous, gentle refluxing of the ether. The solution will typically turn cloudy and greyish. If the reaction does not start, gentle warming with a heat gun may be required.[13]

-

Once the reaction has initiated, add the remainder of the 3-phenylpropyl bromide solution dropwise at a rate that maintains a steady but controlled reflux. This is crucial to prevent a runaway exothermic reaction and minimize Wurtz coupling side products.[10]

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted.

Part B: Coupling with Allyl Bromide

-

Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

-

Prepare a solution of allyl bromide (13.3 g, 0.110 mol) in 50 mL of anhydrous diethyl ether in the dropping funnel.

-

Add the allyl bromide solution dropwise to the stirred, cooled Grignard reagent. A noticeable exothermic reaction will occur; maintain the temperature below 10 °C during the addition.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional hour to ensure the reaction goes to completion.

Part C: Workup and Purification

-

Cool the reaction mixture again in an ice bath.

-

Carefully and slowly quench the reaction by adding 100 mL of a saturated aqueous solution of ammonium chloride (NH4Cl) dropwise. This will hydrolyze any unreacted Grignard reagent and precipitate magnesium salts. Alternatively, cold 1M HCl can be used.[11]

-

Transfer the entire mixture to a separatory funnel. Separate the organic (ether) layer.

-

Extract the aqueous layer twice with 50 mL portions of diethyl ether.

-

Combine all organic layers and wash them sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and remove the solvent using a rotary evaporator.

-

The crude product, a colorless oil, should be purified by vacuum distillation to yield pure this compound.

Safety and Handling

-

Diethyl Ether : Extremely flammable and volatile. All operations must be conducted in a certified chemical fume hood, away from ignition sources.[14]

-

3-phenylpropyl bromide & Allyl Bromide : These are lachrymators and toxic. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Grignard Reagents : Highly reactive and pyrophoric upon concentration. React violently with water and protic solvents. Always handle under an inert atmosphere.

-

Quenching : The quenching of the reaction is highly exothermic. Perform this step slowly and with adequate cooling to avoid splashing and uncontrolled boiling of the ether.

Characterization of this compound

The identity and purity of the final product can be confirmed using standard spectroscopic techniques.

-

¹H NMR (CDCl₃, 400 MHz) : δ ~ 7.35-7.15 (m, 5H, Ar-H), 5.85 (ddt, 1H, -CH=CH₂), 5.05-4.95 (m, 2H, -CH=CH₂), 2.65 (t, 2H, Ar-CH₂-), 2.10 (q, 2H, =CH-CH₂-), 1.70 (quintet, 2H, Ar-CH₂-CH₂-).

-

¹³C NMR (CDCl₃, 100 MHz) : δ ~ 142.5 (Ar-C), 138.8 (-CH=), 128.4 (Ar-CH), 128.2 (Ar-CH), 125.7 (Ar-CH), 114.5 (=CH₂), 35.8 (Ar-CH₂), 33.4, 30.9.

-

IR (Neat, cm⁻¹) : ~3075 (vinyl C-H stretch), 3025 (aromatic C-H stretch), 2925, 2855 (aliphatic C-H stretch), 1640 (C=C stretch), 990, 910 (vinyl C-H bend).

References

- Pearson+ (n.d.). Show how the reaction of an allylic halide with a Grignard reagent...

- BenchChem (2025). Application Notes and Protocols for the Formation of (2-Methyl-3-phenylpropyl)magnesium Bromide. BenchChem.

-

Wikipedia (n.d.). Grignard reaction. Retrieved from [Link]

- Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293.

- Ashby, E. C., & Noding, S. A. (2018). Mechanistic Insight into Additions of Allylic Grignard Reagents to Carbonyl Compounds. The Journal of Organic Chemistry, 83(17), 10159–10168.

-

Organic chemistry (2020, July 28). Allylic Grignard reagents in organic synthesis. YouTube. Retrieved from [Link]

- BenchChem (2025). Application Notes and Protocols for Suzuki Coupling Reactions Involving 6-Chloro-1-hexene. BenchChem.

-

Organic Chemistry Portal (n.d.). Grignard Reaction. Retrieved from [Link]

-

Wikipedia (n.d.). Negishi coupling. Retrieved from [Link]

-

Wikipedia (n.d.). Kumada coupling. Retrieved from [Link]

-

Organic Chemistry Portal (n.d.). Kumada Coupling. Retrieved from [Link]

- Kumada, M., Tamao, K., & Sumitani, K. (1988). Phosphine–nickel complex catalyzed cross-coupling of grignard reagents with aryl and alkenyl halides. Organic Syntheses, 58, 127.

-

LookChem (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal (n.d.). Negishi Coupling. Retrieved from [Link]

-

Chemistry LibreTexts (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

- Unknown (n.d.). Grignard Reaction.

-

Bucknell Digital Commons (n.d.). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Retrieved from [Link]

-

JoVE (2017, February 22). Video: Grignard Reagent Preparation and Grignard Reaction. Retrieved from [Link]

- Web Pages (n.d.). 6. Grignard Reaction.

-

ResearchGate (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]

- Google Patents (n.d.). EP1836184B1 - Improved process for the kumada coupling reaction.

-

Organic Syntheses Procedure (n.d.). 3. Retrieved from [Link]

- Winthrop University (n.d.). The Grignard Reaction.

-

Organic Syntheses (n.d.). Bipyridine. Retrieved from [Link]

-

Chemistry LibreTexts (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Syntheses Procedure (n.d.). phenylmagnesium bromide. Retrieved from [Link]

-

PMC - NIH (n.d.). Stereoretentive Pd-Catalyzed Kumada–Corriu Couplings of Alkenyl Halides at Room Temperature. Retrieved from [Link]

-

Organic Chemistry Portal (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Wikipedia (n.d.). Grignard reagent. Retrieved from [Link]

-

Sciencemadness.org (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of. Retrieved from [Link]

- Science of Synthesis (n.d.). Allylic Grignard reagents.

- Denmark Group (n.d.). The Negishi Cross-Coupling Reaction.

-

PubMed Central (n.d.). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Retrieved from [Link]

-

Organic Syntheses Procedure (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

-

PubChem (n.d.). 3-Phenyl-1-propylmagnesium bromide. Retrieved from [Link]

-

PMC - NIH (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

-

Sciencemadness.org (2008, August 27). Synthesis of Phenylmagnesium bromide. Retrieved from [Link]

-

MDPI (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

Sources

- 1. Kumada coupling - Wikipedia [en.wikipedia.org]

- 2. Negishi Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 3-Phenyl-1-propylmagnesium bromide | C9H11BrMg | CID 11117678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. web.alfredstate.edu [web.alfredstate.edu]

- 7. Grignard reaction - Wikipedia [en.wikipedia.org]

- 8. Grignard reagent - Wikipedia [en.wikipedia.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. sciencemadness.org [sciencemadness.org]

- 14. sciencemadness.org [sciencemadness.org]

A Technical Guide to the Physical Properties of 6-Phenyl-1-hexene: Boiling Point and Density

Introduction: The Foundational Importance of Physical Properties in Synthesis and Development

In the realms of chemical synthesis, materials science, and drug development, a thorough understanding of a compound's physical properties is not merely academic; it is a cornerstone of process design, safety, and application. For a molecule like 6-phenyl-1-hexene, a versatile building block, its boiling point and density are critical parameters that govern its purification, handling, and reaction kinetics. This guide provides an in-depth examination of these two key physical properties, offering both established values and detailed, field-proven methodologies for their experimental determination.

This compound serves as a crucial intermediate in organic synthesis and a monomer in the creation of specialty polymers.[1] Its utility in producing functionalized copolymers and complex organic architectures makes precise knowledge of its physical characteristics essential for researchers and chemical engineers.[1] For instance, the boiling point is fundamental for designing distillation protocols for purification, a common step post-synthesis.[2] Similarly, density is vital for mass-to-volume conversions, which are ubiquitous in process scale-up and formulation development.[3][4] This document is intended to be a practical resource for scientists, providing the necessary data and procedural logic to confidently work with this compound.

Core Physical Properties of this compound

The essential physical data for this compound are summarized below. These values are critical starting points for any experimental work.

| Physical Property | Value | Source(s) |

| Boiling Point | 216 °C | , |

| Density | 0.8839 g/cm³ | , |

| Molecular Formula | C₁₂H₁₆ | , |

| Molecular Weight | 160.26 g/mol |

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2] For a pure compound, this is a sharp, characteristic temperature.[5] Given the relatively high boiling point of this compound, the micro-capillary method using a high-temperature heating medium is a suitable and material-sparing technique.

Causality in Experimental Design:

The choice of the micro-capillary (Thiele tube) method is deliberate. It requires only a small sample volume, which is advantageous when working with synthesized or expensive compounds. The use of a liquid paraffin or silicone oil bath ensures slow, uniform heating, which is critical for observing the precise moment boiling occurs and preventing overshoot.[5][6] The principle hinges on trapping the compound's vapor in a sealed capillary; as the liquid is heated, the vapor pressure inside the capillary increases. At the boiling point, this pressure overcomes the atmospheric pressure, and a steady stream of bubbles emerges. Upon cooling, the point at which the liquid is drawn back into the capillary corresponds to the temperature where the vapor pressure equals the atmospheric pressure—the boiling point.[6]

Experimental Workflow: Boiling Point Determination

Caption: Workflow for Micro-Capillary Boiling Point Determination.

Step-by-Step Protocol:

-

Preparation: Seal one end of a glass capillary tube by rotating it in the outer cone of a Bunsen burner flame. Allow it to cool completely.

-

Sample Loading: Add approximately 0.5 mL of this compound into a small fusion tube (or a 75mm test tube).

-

Capillary Insertion: Place the sealed capillary tube, with its open end facing down, into the fusion tube containing the sample.

-

Apparatus Assembly: Secure the fusion tube to a thermometer (with a range appropriate for 216°C) using a rubber band or wire. The bulb of the thermometer should be aligned with the sample.

-

Heating Bath: Clamp the entire assembly in a Thiele tube containing a high-boiling liquid bath (e.g., paraffin oil or silicone oil), ensuring the heat-transfer liquid is well above the sample level.[6]

-

Heating: Gently heat the side arm of the Thiele tube with a small flame or a heating mantle.[6] Convection currents will naturally stir the oil, providing uniform heat distribution.

-

Observation: As the temperature rises, air will first be expelled from the capillary. As the boiling point is approached, a rapid and continuous stream of bubbles of the compound's vapor will emerge from the capillary tip.

-

Cooling and Measurement: Once a steady stream of bubbles is observed, remove the heat source. The bubbling will slow and then stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point. Record this temperature.

-

Verification: Allow the apparatus to cool significantly before repeating the determination at least twice to ensure reproducibility. The results should agree within 1-2°C.

Experimental Determination of Density

Density is an intrinsic physical property defined as the mass of a substance per unit volume (ρ = m/V).[7] Its determination is fundamental for converting between mass and volume, which is critical for reagent measurement and product yield calculations. The most direct and accessible method for a research setting involves the precise measurement of the mass of a known volume of the liquid.

Causality in Experimental Design:

This protocol relies on the direct application of the density formula. The trustworthiness of the result is therefore entirely dependent on the accuracy of the two primary measurements: mass and volume. An analytical balance is specified for mass measurement due to its high precision. For volume measurement, a volumetric pipette is chosen over a graduated cylinder. This is a critical choice; a Class A volumetric pipette has a much lower tolerance for error than a graduated cylinder, thus ensuring a more accurate determination of the liquid's volume.[3] Repeating the measurement and averaging the results serves as a self-validating system to minimize random errors. For industry-standard precision, methods like ASTM D4052, which uses a digital density meter, are employed.[8][9][10]

Experimental Workflow: Density Determination

Caption: Workflow for Density Determination by Mass and Volume.

Step-by-Step Protocol:

-

Initial Mass: Take a clean, dry glass container, such as a small beaker or vial. Measure and record its mass to at least three decimal places using an analytical balance. This is the mass of the empty container (m₁).

-

Volume Transfer: Using a clean, calibrated 10.00 mL Class A volumetric pipette, carefully transfer 10.00 mL of this compound into the pre-weighed container. Ensure the liquid is at a known, constant temperature (e.g., 20°C or 25°C), as density is temperature-dependent.

-

Final Mass: Immediately measure and record the mass of the container with the added liquid. This is the total mass (m₂).

-

Calculate Liquid Mass: Subtract the initial mass from the final mass to find the precise mass of the this compound (m_liquid = m₂ - m₁).

-

Calculate Density: Divide the mass of the liquid by the volume transferred to calculate the density (ρ = m_liquid / 10.00 mL). The units will be in g/mL, which is equivalent to g/cm³.

-

Verification: To ensure accuracy, perform the measurement in triplicate and calculate the average density. This minimizes the impact of any single measurement error.[7]

Conclusion

The boiling point (216 °C) and density (0.8839 g/cm³) of this compound are defining physical properties that are indispensable for its effective use in research and development. The experimental protocols detailed in this guide provide robust and reliable methods for verifying these values in a laboratory setting. By understanding the causality behind each procedural step—from the choice of a high-temperature heating bath for boiling point determination to the use of precision glassware for density measurements—scientists can ensure data integrity and procedural safety. Adherence to these meticulous techniques empowers researchers to handle, purify, and react this valuable compound with confidence and precision.

References

-

ASTM D4052-22, Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter , ASTM International, West Conshohocken, PA, 2022,

-

Doc Brown's Chemistry, Experiments to determine density of liquid , Source: Doc Brown's Science, [Link]

-

ASTM Standard D4052: "Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter" , Source: epa.gov, [Link]

-

GeeksforGeeks, Determination of Boiling Point of Organic Compounds , Source: GeeksforGeeks, [Link]

-

Vijay Nazare, Determination of Boiling Point (B.P) , Source: vijaynazare.weebly.com, [Link]

-

LookChem, this compound , Source: LookChem, [Link]

-

Chemistry LibreTexts, Experiment 1: The Density of Liquids and Solids , Source: Chemistry LibreTexts, [Link]

-

Study.com, Physical & Chemical Properties | Overview, Difference & Examples , Source: Study.com, [Link]

-

Engineering Education, Determination of boiling point of an organic compound , Source: Engineering Education, [Link]

-

MySkinRecipes, this compound , Source: MySkinRecipes, [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. ck12.org [ck12.org]

- 4. Physical & Chemical Properties | Overview, Difference & Examples - Lesson | Study.com [study.com]

- 5. engineeringbyte.com [engineeringbyte.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 8. store.astm.org [store.astm.org]

- 9. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 10. data.ntsb.gov [data.ntsb.gov]

An In-depth Technical Guide to the Synthesis of 6-phenyl-1-hexene via Grignard Reaction

This guide provides a comprehensive, technically-grounded framework for the synthesis of 6-phenyl-1-hexene, a valuable hydrocarbon building block. Tailored for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explore the causality behind the protocol, ensuring a robust and reproducible methodology. We will dissect the foundational principles of the Grignard reaction, provide a detailed experimental protocol, address common side reactions and troubleshooting, and outline methods for product characterization.

Reaction Scrutiny: Foundational Principles & Mechanism

The Grignard reaction is a cornerstone of organic synthesis, celebrated for its efficacy in forming carbon-carbon bonds.[1] The synthesis of this compound is a classic example of a Grignard coupling reaction, where a nucleophilic organomagnesium halide reacts with an electrophilic alkyl halide.

1.1 The Nucleophile: Phenylmagnesium Bromide

The heart of this synthesis is the Grignard reagent, phenylmagnesium bromide (C₆H₅MgBr). Formed by the reaction of bromobenzene with magnesium metal, this organometallic compound features a highly polarized carbon-magnesium bond.[2] This polarization imparts significant carbanionic character to the phenyl group's ipso-carbon, rendering it a potent nucleophile and a strong base.[3][4][5] The magnesium center, complexed by solvent molecules, acts as a Lewis acid.[5]

1.2 The Electrophile: 6-Bromo-1-hexene

The substrate, 6-bromo-1-hexene, provides the electrophilic carbon center necessary for the C-C bond formation. The bromine atom, being more electronegative than carbon, polarizes the C-Br bond, making the terminal carbon susceptible to nucleophilic attack. The presence of a terminal alkene in the substrate is generally well-tolerated by the Grignard reagent, provided the reaction conditions are carefully controlled.

1.3 Reaction Mechanism

The synthesis proceeds in two primary stages: the formation of the Grignard reagent, followed by the nucleophilic substitution reaction.

-

Formation of Phenylmagnesium Bromide: Magnesium metal inserts into the carbon-bromine bond of bromobenzene. This is a redox reaction occurring on the surface of the magnesium.[1][2] The reaction is typically initiated in an anhydrous ether solvent, which is crucial for solvating and stabilizing the resulting organomagnesium species.[2][5]

-

Nucleophilic Attack: The nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbon of 6-bromo-1-hexene in a manner analogous to an SN2 reaction, displacing the bromide ion and forming the new carbon-carbon bond that yields this compound.[4]

Pre-Reaction Protocol: A Foundation for Success

The success of a Grignard synthesis is overwhelmingly dependent on meticulous preparation, primarily the rigorous exclusion of atmospheric moisture.

2.1 The Imperative of Anhydrous Conditions

Grignard reagents are extremely strong bases and will react readily with any available acidic protons, including those from water, alcohols, or even terminal alkynes.[6][7][8] Water will protonate the carbanion, quenching the Grignard reagent to form benzene and magnesium hydroxybromide, thereby drastically reducing the yield of the desired product.

Key Preventative Measures:

-

Glassware: All glassware must be thoroughly dried, either in an oven at >100 °C overnight or by flame-drying under a vacuum and cooling under an inert atmosphere (e.g., nitrogen or argon).[8]

-

Solvents: Use only high-purity, anhydrous grade solvents. Diethyl ether and tetrahydrofuran (THF) are common choices as their lone pair electrons solvate the magnesium atom, stabilizing the reagent.[2][5]

-

Atmosphere: The reaction should be protected from atmospheric moisture using a drying tube filled with a desiccant like calcium chloride or by maintaining a positive pressure of an inert gas.[6][7]

2.2 Apparatus Setup

A standard setup for this synthesis involves a three-necked round-bottom flask fitted with a reflux condenser (topped with a drying tube), a pressure-equalizing dropping funnel for controlled addition of reagents, and a stopper or gas inlet.[7][9][10] Magnetic or mechanical stirring is essential.

2.3 Reagent Preparation and Activation

Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which can inhibit or prevent the reaction.[11][12] This layer must be removed or bypassed.

Activation Techniques:

-

Chemical Activation: Adding a small crystal of iodine is a common method. The iodine reacts with the magnesium surface, exposing fresh, reactive metal.[8][11] 1,2-dibromoethane is another effective activator; its reaction with magnesium produces ethene gas, providing a visual cue that the magnesium is active.[11][13]

-

Mechanical Activation: Grinding the magnesium turnings in a mortar and pestle before the reaction can break the oxide layer and increase the surface area.[14]

Experimental Protocol: Synthesis of this compound

Safety Note: This procedure involves flammable solvents and corrosive reagents. It must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (goggles, gloves, lab coat) must be worn at all times.

Part A: Formation of Phenylmagnesium Bromide

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Magnesium Turnings | 24.31 | 1.34 g | 0.055 |

| Bromobenzene | 157.01 | 5.2 mL (7.85 g) | 0.050 |

| Anhydrous Diethyl Ether | 74.12 | 25 mL | - |

| Iodine | 253.81 | 1 small crystal | - |

Procedure:

-

Place the magnesium turnings and a magnetic stir bar into the flame-dried three-necked flask. Assemble the apparatus as described in section 2.2.

-

Add a single crystal of iodine to activate the magnesium.[8]

-

In the dropping funnel, prepare a solution of bromobenzene in 10 mL of anhydrous diethyl ether.

-

Add the remaining 15 mL of anhydrous diethyl ether to the reaction flask to cover the magnesium.

-

Add ~1-2 mL of the bromobenzene solution to the magnesium suspension. Initiation is indicated by the disappearance of the iodine color, the formation of a cloudy/gray solution, and gentle, self-sustained refluxing of the ether.[13][15][16] If the reaction does not start, gentle warming with a heat gun or a warm water bath may be required.[13]

-

Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady but controlled reflux.[16] This should take approximately 30-45 minutes.

-

After the addition is complete, reflux the mixture gently for an additional 30 minutes to ensure all the magnesium has reacted.[9][17] The final solution should be grayish-brown. Cool the flask to room temperature.

Part B: Coupling with 6-Bromo-1-hexene

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 6-Bromo-1-hexene | 163.07 | 6.0 mL (7.34 g) | 0.045 |

| Anhydrous Diethyl Ether | 74.12 | 15 mL | - |

Procedure:

-

Cool the freshly prepared phenylmagnesium bromide solution in an ice-water bath.

-

Prepare a solution of 6-bromo-1-hexene in 15 mL of anhydrous diethyl ether in the dropping funnel.

-

Add the 6-bromo-1-hexene solution dropwise to the stirred, cooled Grignard reagent over 30 minutes. Maintain the temperature below 10 °C to minimize side reactions.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

Part C: Work-up and Purification

-

Quenching: Cool the reaction flask again in an ice bath. Slowly and carefully add 30 mL of a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench any unreacted Grignard reagent and decompose the magnesium salts.[15][16][17] Avoid adding acid at this stage, as it could promote polymerization of the alkene.

-

Extraction: Transfer the mixture to a separatory funnel. The layers should separate. If an emulsion persists, adding a small amount of brine may help.[6]

-

Separate the layers. Extract the aqueous layer twice more with 20 mL portions of diethyl ether.[8][15]

-

Combine all the organic (ether) layers and wash them with 30 mL of brine.

-

Drying & Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.[8] Decant or filter the dried solution and remove the solvent using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Troubleshooting and Side Reactions

Even with careful preparation, challenges can arise. Understanding potential side reactions is key to troubleshooting and optimizing the synthesis.

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Reaction Fails to Initiate | - Wet glassware or solvents.- Passivated magnesium surface.- Impure bromobenzene. | - Re-dry all glassware and use freshly opened anhydrous solvent.[6]- Add an activating agent (I₂, 1,2-dibromoethane) or crush the Mg.[6][11]- Use purified starting materials. |

| Low Yield of Product | - Premature quenching of Grignard reagent by moisture.[6]- Incomplete reaction.- Significant side reactions (e.g., Wurtz coupling). | - Ensure strictly anhydrous conditions.[14]- Increase reaction time or gently heat to ensure completion.- Maintain low temperature during addition of alkyl halide; use dilute solutions. |

| Formation of Biphenyl | - Wurtz-type homocoupling of phenylmagnesium bromide with unreacted bromobenzene.[7][12] | - Ensure slow, controlled addition of bromobenzene during reagent formation.- Use a slight excess of magnesium. |

| Formation of 1,5-Hexadiene | - Wurtz-type homocoupling of 6-bromo-1-hexene. | - This is less common but can be minimized by slow addition to the Grignard reagent, ensuring the alkyl halide is always the limiting reagent in the flask. |

Characterization of this compound

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₁₂H₁₆[18][19] |

| Molecular Weight | 160.26 g/mol [18][19] |

| Appearance | Pale-yellow liquid[18] |

| Boiling Point | ~216 °C (at atm. pressure)[20] |

| Density | ~0.88 g/mL[20] |

-

Gas Chromatography-Mass Spectrometry (GC-MS): Will confirm the molecular weight with a molecular ion peak (M⁺) at m/z = 160 and can be used to assess purity.[18][19]

-

¹H and ¹³C NMR Spectroscopy: Will provide the definitive structural confirmation, showing characteristic signals for the phenyl group, the aliphatic chain, and the terminal vinyl group.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2950 cm⁻¹), C=C stretching of the alkene (~1640 cm⁻¹), and aromatic C=C stretching (~1450-1600 cm⁻¹).

Conclusion

The synthesis of this compound via the Grignard reaction is a robust and effective method for creating a specific C-C bond. This guide underscores that success is not merely a function of following steps but of understanding the chemical principles that govern the reaction. The paramount importance of maintaining anhydrous conditions cannot be overstated. By adhering to the detailed protocols for preparation, execution, and purification, and by being aware of potential side reactions, researchers can confidently and reproducibly synthesize this valuable chemical intermediate.

References

-

BYJU'S. Grignard Reaction Mechanism. [Link]

-

Study.com. The Grignard Reaction | Synthesis, Mechanism & Examples. [Link]

-

Organic Chemistry Portal. Grignard Reaction. [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

-

Weiss, D. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 76(5), 602. [Link]

-

ACS Publications. Side Reactions in a Grignard Synthesis | Journal of Chemical Education. [Link]

-

ProQuest. Side reactions in a grignard synthesis. [Link]

-

Scribd. Grignard Reaction Purification Guide | PDF. [Link]

-

ACS Publications. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. [Link]

-

ResearchGate. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry | Request PDF. [Link]

-

Wikipedia. Grignard reagent. [Link]

-

Reddit. Grignard Formation - Troubleshooting and Perfecting : r/Chempros. [Link]

-

Quora. How to improve the percent yield in Grignard reaction. [Link]

-

SpectraBase. This compound - Optional[MS (GC)] - Spectrum. [Link]

-

YouTube. Grignard Reaction Experiment Part 1, Prelab. [Link]

-

Unknown. Grignard Synthesis of Triphenylmethanol. [Link]

-

National Institutes of Health. Hex-5-enylbenzene | C12H16 | CID 519188 - PubChem. [Link]

-

LookChem. Cas 1588-44-9,this compound. [Link]

-

Organic Syntheses. Phenylmagnesium bromide. [Link]

-

Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

-

Wikipedia. Phenylmagnesium bromide. [Link]

-

Sciencemadness.org. EXPERIMENT 3: The Grignard Reaction: Synthesis of. [Link]

-

Unknown. Grignard Reaction: Synthesis of Triphenylmethanol. [Link]

-

Chegg. Propose an efficient multistep synthesis of 6-Phenylhexan-3-one from ethylbenzene. [Link]

-

LookChem. This compound. [Link]

-

YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]

-

YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]

-

Organic Syntheses. 3. [Link]

-

Organic Syntheses. 3-methyl-3-phenyl-1-pentene. [Link]

-

Unknown. Preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. [Link]

-

DiVA portal. Reaction Between Grignard Reagents and Heterocyclic N-oxides. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. sciencemadness.org [sciencemadness.org]

- 3. The Grignard Reaction | Synthesis, Mechanism & Examples | Study.com [study.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. cerritos.edu [cerritos.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Grignard reagent - Wikipedia [en.wikipedia.org]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. quora.com [quora.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Side reactions in a grignard synthesis - ProQuest [proquest.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. spectrabase.com [spectrabase.com]

- 19. Hex-5-enylbenzene | C12H16 | CID 519188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. This compound|lookchem [lookchem.com]

A Guide to the Synthesis of 6-Phenyl-1-Hexene via the Wittig Reaction

This document provides an in-depth technical guide for the synthesis of 6-phenyl-1-hexene, a terminal alkene, utilizing the Nobel Prize-winning Wittig reaction. The guide is tailored for researchers, scientists, and professionals in drug development who require a robust and reliable method for carbon-carbon double bond formation with absolute positional control. We will explore the underlying mechanism, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful synthesis.

Strategic Overview: The Power of the Wittig Olefination

The Wittig reaction, discovered by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, stands as a cornerstone of modern organic synthesis.[1][2][3] Its primary utility is the conversion of a carbonyl group (from an aldehyde or ketone) into an alkene.[4][5] A key advantage over other olefination methods, such as dehydration of alcohols, is that the location of the newly formed double bond is precisely determined by the position of the original carbonyl group, preventing the formation of isomeric mixtures.[5]

The reaction's driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct, which propels the reaction to completion.[6] This guide focuses on the synthesis of this compound, a valuable building block, by reacting 5-phenylpentanal with a phosphorus ylide.

Retrosynthetic Analysis

The synthesis of this compound (I) can be approached by disconnecting the double bond. This reveals two potential pathways involving a Wittig reagent and a carbonyl compound.

-

Pathway A: 5-Phenylpentanal (II) and Methylenetriphenylphosphorane (III).

-

Pathway B: Formaldehyde and (5-phenylpentyl)triphenylphosphonium ylide.

Pathway A is the more practical and commonly employed route. 5-Phenylpentanal is a readily accessible aldehyde, and methylenetriphenylphosphorane is a standard, non-stabilized Wittig reagent prepared from commercially available precursors.[7] This pathway avoids the challenges associated with handling formaldehyde, a volatile and reactive gas.

The Core Mechanism: From Ylide to Alkene

The Wittig reaction proceeds through two primary stages: the formation of the phosphorus ylide and its subsequent reaction with the carbonyl compound.

Stage 1: Generation of the Phosphorus Ylide

The Wittig reagent, a phosphorus ylide, is a molecule with adjacent positive and negative charges, making it overall neutral.[2] It is typically prepared in situ from a phosphonium salt.[8]

-

SN2 Reaction: Triphenylphosphine, an excellent nucleophile, reacts with a primary alkyl halide (in this case, methyl bromide or iodide) via an SN2 mechanism to form a stable methyltriphenylphosphonium salt.[9]

-

Deprotonation: The hydrogen atoms on the carbon adjacent to the positively charged phosphorus are acidic. A strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide, is used to deprotonate the phosphonium salt, yielding the highly reactive phosphorus ylide (in this case, methylenetriphenylphosphorane, Ph₃P=CH₂).[1][10] The use of a strong base under anhydrous and inert conditions is critical to prevent quenching of the base and the ylide.[6]

Stage 2: The Olefination Reaction

-

Nucleophilic Attack & Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde (5-phenylpentanal). This leads to the formation of a four-membered ring intermediate known as an oxaphosphetane.[4][5]

-

Cycloreversion: The oxaphosphetane intermediate is unstable and spontaneously decomposes through a syn-elimination process.[11] The P-C and O-C bonds cleave, forming a C=C double bond (the desired alkene) and a P=O double bond (triphenylphosphine oxide).[2]

The mechanism is visualized in the diagram below.

Caption: The Wittig reaction mechanism for alkene synthesis.

Experimental Protocol: Synthesis of this compound

This protocol details the in situ generation of methylenetriphenylphosphorane followed by its reaction with 5-phenylpentanal.

Safety Precautions: This procedure involves pyrophoric (n-BuLi) and moisture-sensitive reagents. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Reagent and Solvent Data

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| Methyltriphenylphosphonium Bromide | 357.23 | 4.29 g | 12.0 | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 60 mL | - | - |

| n-Butyllithium (n-BuLi, 2.5 M in hexanes) | 64.06 | 4.4 mL | 11.0 | 1.1 |

| 5-Phenylpentanal | 162.23 | 1.62 g | 10.0 | 1.0 |

Step-by-Step Methodology

Part A: In Situ Preparation of the Wittig Reagent

-

Setup: To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol).

-

Solvent Addition: Add anhydrous THF (40 mL) via cannula. Stir the resulting suspension.

-

Cooling: Cool the flask to 0 °C using an ice-water bath. This is crucial to control the exothermic deprotonation and maintain the stability of the ylide.

-

Base Addition: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 15 minutes. A characteristic deep yellow to orange color indicates the formation of the methylenetriphenylphosphorane ylide.[12]

-

Stirring: Allow the mixture to stir at 0 °C for 1 hour to ensure complete ylide formation.

Part B: The Wittig Reaction 6. Aldehyde Addition: In a separate flask, dissolve 5-phenylpentanal (1.62 g, 10.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the stirring ylide suspension at 0 °C over 20 minutes. The disappearance of the ylide's color is indicative of the reaction's progress. 7. Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 4 hours to ensure completion. The reaction can be monitored by Thin Layer Chromatography (TLC).[13]

Part C: Work-up and Purification 8. Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. This step neutralizes any remaining reactive species. 9. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 40 mL). Combine the organic layers. 10. Washing: Wash the combined organic layers with water (50 mL) and then with brine (50 mL) to remove water-soluble impurities. 11. Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[14] 12. Purification: The primary byproduct, triphenylphosphine oxide, can be challenging to remove.

- Standard Method (Column Chromatography): Purify the crude residue by flash column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexanes or a hexanes/ethyl acetate gradient) to separate the non-polar this compound from the more polar triphenylphosphine oxide.[13]

- Alternative Method (Precipitation): In some cases, triphenylphosphine oxide can be precipitated. After initial concentration, add cold hexanes to the crude mixture. The less soluble triphenylphosphine oxide may crystallize out and can be removed by filtration.[15]

Product Characterization

The final product, this compound, should be a colorless oil. Its identity and purity should be confirmed by spectroscopic methods.

| Spectroscopic Data | Expected Values for this compound |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.32-7.15 (m, 5H, Ar-H), 5.82 (ddt, 1H, -CH=CH₂), 5.03-4.92 (m, 2H, -CH=CH₂), 2.62 (t, 2H, Ar-CH₂-), 2.08 (q, 2H, -CH₂-CH=), 1.66 (m, 2H), 1.45 (m, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 142.8, 139.0, 128.4, 128.3, 125.7, 114.5, 35.9, 33.6, 31.3, 28.8 |

| IR (neat, cm⁻¹) | 3075 (C-H, sp²), 3025 (C-H, Ar), 2928, 2855 (C-H, sp³), 1641 (C=C), 991, 910 (alkene bends) |

| Mass Spectrometry (EI) | m/z (%): 160 ([M]⁺), 91 ([C₇H₇]⁺, 100) |

Note: Spectroscopic data are compiled based on typical values and may vary slightly depending on the instrument and conditions. Data is consistent with entries in spectral databases.[16][17]

Experimental Workflow Visualization

The entire process from setup to characterization is outlined in the following workflow diagram.

Caption: Laboratory workflow for the Wittig synthesis.

Conclusion and Outlook

The Wittig reaction provides an exceptionally reliable and high-yielding pathway for the synthesis of this compound from 5-phenylpentanal. The non-stabilized ylide, methylenetriphenylphosphorane, ensures efficient conversion of the aldehyde to the terminal alkene. The primary experimental challenges lie in the strict requirement for anhydrous and inert conditions due to the use of a strong organolithium base and the subsequent purification to remove the triphenylphosphine oxide byproduct. By following the detailed protocol and understanding the causality behind each step, researchers can confidently apply this powerful transformation in their synthetic endeavors, from small-scale research to process development in the pharmaceutical industry.[18][19]

References

-

Schlosser Modification. SynArchive. Accessed January 12, 2026. [Link]

-

Wittig reaction. Wikipedia. Accessed January 12, 2026. [Link]

-

Wittig Reaction. Chemistry LibreTexts. Accessed January 12, 2026. [Link]

-

Wittig Reaction. Organic Chemistry Portal. Accessed January 12, 2026. [Link]

-

The Wittig Reaction: Synthesis of Alkenes. Accessed January 12, 2026. [Link]

-

Wipf, P. The Wittig Reaction. University of Pittsburgh. Accessed January 12, 2026. [Link]

-

The Wittig Reaction | Mechanism, Application & Examples. Study.com. Accessed January 12, 2026. [Link]

-

Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides. Master Organic Chemistry. Accessed January 12, 2026. [Link]

-

Wittig Reaction. BYJU'S. Accessed January 12, 2026. [Link]

-

Methylenetriphenylphosphorane. Grokipedia. Accessed January 12, 2026. [Link]

-

Methylenetriphenylphosphorane. Wikipedia. Accessed January 12, 2026. [Link]

-

6: The Wittig Reaction (Experiment). Chemistry LibreTexts. Accessed January 12, 2026. [Link]

-

Wittig‐Schlosser reaction. ResearchGate. Accessed January 12, 2026. [Link]

-

Wittig reaction. chemeurope.com. Accessed January 12, 2026. [Link]

-

18.13 The Wittig Reaction Forms an Alkene. Chemistry LibreTexts. Accessed January 12, 2026. [Link]

-

Wittig, G. From Diyls to Ylides to My Idyll. Nobel Lecture, December 8, 1979. [Link]

-

19.12: Nucleophilic Addition of Phosphorus Ylides- The Wittig Reaction. Chemistry LibreTexts. Accessed January 12, 2026. [Link]

-

CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE!. Accessed January 12, 2026. [Link]

-

Gab-Allah, A. et al. A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Organic & Biomolecular Chemistry. Royal Society of Chemistry. Accessed January 12, 2026. [Link]

-

-

A Solvent Free Wittig Reaction. Accessed January 12, 2026. [Link]

-

-

Synthesis of an Alkene via the Wittig Reaction. Accessed January 12, 2026. [Link]

-

Industrial applications of the Wittig reaction. ResearchGate. Accessed January 12, 2026. [Link]

-

Georg Wittig – Nobel Lecture. NobelPrize.org. Accessed January 12, 2026. [Link]

-

Industrial applications of the wittig reaction. Semantic Scholar. Accessed January 12, 2026. [Link]

-

Victor Grignard Georg Wittig Lecture. Gesellschaft Deutscher Chemiker e.V. Accessed January 12, 2026. [Link]

-

Hex-5-enylbenzene. PubChem, National Institutes of Health. Accessed January 12, 2026. [Link]

-

Georg Wittig | Biography, Wittig Reaction & Nobel Prize. Britannica. Accessed January 12, 2026. [Link]

-

Award ceremony speech. NobelPrize.org. Accessed January 12, 2026. [Link]

-

Preparation of (Triphenylphosphoranylidene)-Ketene from (Methoxycarbonylmethylene)-Triphenylphosphorane. Organic Syntheses Procedure. Accessed January 12, 2026. [Link]

-

This compound - Optional[MS (GC)] - Spectrum. SpectraBase. Accessed January 12, 2026. [Link]

-

Wittig Reaction Chemistry: Precursors and Applications. Accessed January 12, 2026. [Link]

-

Wittig Reaction - Common Conditions. Accessed January 12, 2026. [Link]

-

Show how Wittig reactions might be used to synthesize the following... | Study Prep in Pearson+. Accessed January 12, 2026. [Link]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Accessed January 12, 2026. [Link]

-

This compound. LookChem. Accessed January 12, 2026. [Link]

-

Introduction to the Wittig Reaction and Discussion of the Mechanism. ResearchGate. Accessed January 12, 2026. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. byjus.com [byjus.com]

- 3. Georg Wittig | Biography, Wittig Reaction & Nobel Prize | Britannica [britannica.com]

- 4. The Wittig Reaction | Mechanism, Application & Examples | Study.com [study.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgosolver.com [orgosolver.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Methylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. grokipedia.com [grokipedia.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. people.chem.umass.edu [people.chem.umass.edu]

- 15. community.wvu.edu [community.wvu.edu]

- 16. Hex-5-enylbenzene | C12H16 | CID 519188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. spectrabase.com [spectrabase.com]

- 18. researchgate.net [researchgate.net]

- 19. nbinno.com [nbinno.com]

An In-depth Technical Guide to 6-Phenyl-1-hexene: Synthesis, Characterization, and Reactivity

This guide provides a comprehensive technical overview of 6-phenyl-1-hexene, a valuable bifunctional organic molecule. With its terminal alkene and a phenyl group, it serves as a versatile building block in polymer chemistry and fine chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, spectroscopic characterization, safe handling, and chemical reactivity.

Chemical Identity and Properties

This compound, also known by its IUPAC name hex-5-enylbenzene, is an unsaturated aromatic hydrocarbon. Its unique structure, featuring a reactive terminal double bond and a stable phenyl ring separated by a flexible butyl chain, makes it a monomer of significant interest for creating functionalized polymers.[1][2]

| Property | Value | Source |

| CAS Number | 1588-44-9 | , |

| Molecular Formula | C₁₂H₁₆ | , |

| Molecular Weight | 160.26 g/mol | |

| Boiling Point | 216 °C | , |

| Density | 0.8839 g/cm³ | , |

| Refractive Index | 1.5033 | |

| Flash Point | >65 °C (>150 °F) | |

| SMILES | C=CCCCCC1=CC=CC=C1 | |

| InChI Key | UWAVXORKDISRCD-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a Grignard reaction, a robust method for forming carbon-carbon bonds. This approach involves the coupling of a phenyl-containing Grignard reagent with an allyl halide, or a Grignard reagent with a vinyl group reacting with a phenyl-containing alkyl halide. A plausible and efficient route is the reaction of 4-phenylbutylmagnesium bromide with allyl bromide.

Synthesis via Grignard Reaction: A Step-by-Step Protocol

This protocol details the synthesis of this compound from 1-bromo-4-phenylbutane and allyl bromide. The causality behind this choice lies in the commercial availability of the starting materials and the high efficiency of this type of Grignard coupling.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

1-bromo-4-phenylbutane

-

Allyl bromide

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

-

Under an inert atmosphere (nitrogen or argon), add anhydrous diethyl ether via the dropping funnel to just cover the magnesium turnings.

-

Slowly add a solution of 1-bromo-4-phenylbutane (1 equivalent) in anhydrous diethyl ether from the dropping funnel. The reaction is often initiated by gentle warming. The rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent (4-phenylbutylmagnesium bromide).

-

-

Coupling Reaction:

-

Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

-

Slowly add a solution of allyl bromide (1.1 equivalents) in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Isolation:

-

Carefully quench the reaction by slowly adding it to a beaker containing a stirred, saturated aqueous solution of ammonium chloride and ice.

-

Separate the ethereal layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

-

Purification:

-

The crude product can be purified by vacuum distillation to yield pure this compound.[3] The lower pressure is necessary to prevent decomposition at the normal boiling point.

-

Caption: Synthesis workflow for this compound via Grignard reaction.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. The following are the expected spectroscopic data based on its molecular structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.30 - 7.15 | m | 5H | Aromatic protons (C₆H₅) |

| ~ 5.80 | ddt | 1H | -CH=CH₂ |

| ~ 5.00 - 4.90 | m | 2H | -CH=CH₂ |

| ~ 2.60 | t | 2H | -CH₂-Ph |

| ~ 2.10 | q | 2H | -CH₂-CH=CH₂ |

| ~ 1.70 - 1.60 | m | 2H | Ph-CH₂-CH₂- |

| ~ 1.50 - 1.40 | m | 2H | -CH₂-CH₂-CH=CH₂ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum identifies the different carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 142.5 | Aromatic C (quaternary) |

| ~ 139.0 | -CH=CH₂ |

| ~ 128.4 | Aromatic CH |

| ~ 128.2 | Aromatic CH |

| ~ 125.6 | Aromatic CH |

| ~ 114.5 | -CH=CH₂ |

| ~ 35.8 | -CH₂-Ph |

| ~ 33.5 | -CH₂-CH=CH₂ |

| ~ 31.2 | Ph-CH₂-CH₂- |

| ~ 28.8 | -CH₂-CH₂-CH=CH₂ |

Infrared (IR) Spectroscopy

The IR spectrum helps in identifying the key functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3075 | Medium | =C-H stretch (vinyl) |

| ~ 3025 | Medium | =C-H stretch (aromatic) |

| ~ 2930, 2855 | Strong | C-H stretch (aliphatic) |

| ~ 1640 | Medium | C=C stretch (alkene) |

| ~ 1605, 1495, 1450 | Medium-Strong | C=C stretch (aromatic ring) |

| ~ 990, 910 | Strong | =C-H bend (out-of-plane, vinyl) |

| ~ 745, 700 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |

Reactivity and Applications

The dual functionality of this compound makes it a versatile reagent in organic synthesis.

Reactivity

-

Alkene Moiety: The terminal double bond is susceptible to a wide range of electrophilic addition reactions, including hydrogenation, halogenation, hydrohalogenation, and hydration. It can also undergo radical additions and participate in polymerization reactions.

-

Aromatic Ring: The phenyl group can undergo electrophilic aromatic substitution reactions, although the conditions need to be controlled to avoid reactions at the alkene.

-

Benzylic Position: The methylene group adjacent to the phenyl ring is activated for radical halogenation.

Applications in Polymer Science

A primary application of this compound is as a comonomer in the synthesis of specialty polymers. Its incorporation into polyolefins introduces phenyl groups, which can modify the physical properties of the resulting polymer, such as its thermal stability, mechanical strength, and refractive index.

Experimental Protocol: Copolymerization of Norbornene and this compound

This protocol, adapted from the work of Tanaka, Ryo, et al. in Polymer (2015), demonstrates the utility of this compound in creating polystyrene-grafted cycloolefin copolymers.

Materials:

-

Norbornene (NB)

-

This compound (6P1H)

-

Modified methylaluminoxane (MMAO) in toluene

-

Butylated hydroxytoluene (BHT) in toluene

-

Me₂Si(Fluorenyl)(NtBu)TiMe₂ (catalyst)

-

Toluene (anhydrous)

-

Methanol

-

Concentrated HCl

Procedure:

-

In a 100 mL two-neck flask under a nitrogen atmosphere, add MMAO (6.5 wt% Al in toluene, 3.7 mL, 8.0 mmol), BHT (0.3 M in toluene, 2.0 mL, 0.60 mmol), and toluene (21 mL).

-

Introduce norbornene (14.0 M in toluene, 1.8 mL, 25 mmol) and this compound (0.90 mL, 5.0 mmol) into the solution.

-

Initiate the polymerization by adding a toluene solution of the catalyst (7.4 mg, 20 µmol) while maintaining a nitrogen flow.

-

Stir the reaction mixture for one hour at room temperature.

-

Transfer the reaction mixture to 200 mL of methanol containing 4 mL of concentrated HCl to precipitate the polymer.

-

Collect the polymer by filtration and dry it under vacuum at 60 °C until a constant weight is achieved.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Do not breathe vapors.

-

Storage: Store in a tightly closed container in a cool, dry place away from ignition sources.

-

Disposal: Dispose of in accordance with local regulations for chemical waste.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in polymer science and organic synthesis. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

-

Alfa Chemistry. This compound. [Link]

-

MySkinRecipes. This compound. [Link]

-

LookChem. This compound. [Link]

- Tanaka, R., et al. (2015). This compound for the Synthesis of Polystyrene Grafted Cycloolefin Copolymers. Polymer, 70, 252-256.

Sources

Introduction: The Critical Role of Solubility in Application

An In-Depth Technical Guide to the Solubility of 6-phenyl-1-hexene in Common Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in organic synthesis and polymer science. Designed for researchers, chemists, and formulation scientists, this document moves beyond simple data points to explore the underlying physicochemical principles governing its solubility. We will examine the molecular structure, predict its behavior in a range of common organic solvents, and provide a robust experimental protocol for empirical validation.

Understanding the solubility of a compound like this compound is fundamental to its successful application in research and development. Whether it is used as a monomer in polymerization, a reactant in organic synthesis, or a component in a final formulation, solvent selection dictates reaction kinetics, purification efficiency, and product performance. An optimal solvent system ensures homogeneity, facilitates mass transfer, and can be the determining factor in the economic and environmental viability of a process. This guide serves as a foundational resource for making informed decisions regarding solvent selection for this compound.

Molecular Structure and its Influence on Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which states that solutes dissolve best in solvents with similar intermolecular forces.[1][2] this compound (C₁₂H₁₆) is a molecule characterized by two distinct structural motifs: a long, nonpolar aliphatic chain and an aromatic phenyl group.

-

Aliphatic Chain (Hexene): The hexene portion is a nonpolar hydrocarbon chain. The primary intermolecular forces at play are weak London dispersion forces, which increase with the size and surface area of the molecule.[3][4]

-

Phenyl Group: The benzene ring is also predominantly nonpolar and engages in London dispersion forces as well as potential π-π stacking interactions with other aromatic systems.

-

Overall Polarity: The molecule lacks significant dipole moments and has no capacity for hydrogen bonding as a donor or an acceptor.[5] Its calculated LogP (a measure of lipophilicity) is high, at approximately 3.6 to 4.9, confirming its nonpolar, hydrophobic nature.[5][6][7]

Based on this structure, this compound is predicted to be readily soluble in nonpolar organic solvents and poorly soluble in highly polar solvents, particularly those with strong hydrogen-bonding networks like water.[3][8][9]

Predicted Solubility Profile of this compound

| Solvent Class | Example Solvent | Polarity Index (Approx.)[11] | Dominant Intermolecular Forces | Predicted Solubility/Miscibility of this compound | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane | ~0.0 | London Dispersion | High / Miscible | The solute and solvent share identical, weak London dispersion forces, leading to energetically favorable mixing.[4] |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | ~0.1 | London Dispersion, π-π | High / Miscible | Strong affinity due to similar nonpolar characteristics and potential for favorable π-π interactions between the solute's phenyl ring and the aromatic solvent.[8] |

| Halogenated | Dichloromethane (DCM), Chloroform | ~0.3 | Dipole-Dipole, London Dispersion | High / Soluble | Although these solvents have a dipole moment, they are not highly polar and their large, polarizable nature allows for strong dispersion forces, which effectively solvate the nonpolar solute. |

| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate | ~0.2 | Dipole-Dipole, London Dispersion | Moderate / Soluble | These solvents have a moderate polarity. While a mismatch exists, the organic character and dispersion forces are sufficient to allow for significant solubility. |

| Polar Aprotic (High Polarity) | Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | 0.3 - 0.45 | Strong Dipole-Dipole | Low to Very Low | The strong dipole-dipole interactions between solvent molecules are much more favorable than interactions with the nonpolar solute, leading to poor solvation.[12][13] |

| Polar Protic | Ethanol, Methanol | ~0.6-0.7 | Hydrogen Bonding, Dipole-Dipole | Very Low / Immiscible | The energetic cost of disrupting the strong hydrogen-bonding network of the solvent to accommodate a nonpolar solute is prohibitive.[14] |

| Polar Protic (Aqueous) | Water | ~1.0 | Hydrogen Bonding | Insoluble / Immiscible | Extreme mismatch in intermolecular forces results in insolubility.[3] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To empirically validate the predicted solubilities, the shake-flask method, a gold standard for thermodynamic solubility measurement, is recommended.[15] This protocol is designed to be a self-validating system by ensuring equilibrium is reached and measurements are accurate.

Objective: To determine the saturation solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (≥98% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed flasks (20 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or UV-Vis Spectrophotometer

Step-by-Step Methodology:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a series of vials (perform in triplicate for statistical validity). "Excess" means adding enough solid or liquid solute so that some undissolved material is clearly visible after initial mixing. This is the cornerstone of the method, ensuring a saturated state is achievable.

-

Add a known volume (e.g., 10.0 mL) of the chosen solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours). The goal is to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. A preliminary time-course study can be run to determine the minimum time required to reach a stable concentration.

-

-

Phase Separation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 12-24 hours. This allows the excess, undissolved this compound to settle, leaving a clear, saturated supernatant.

-

-

Sample Extraction and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the undissolved solute.

-

Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask. This critical step removes any microscopic particulates, ensuring only the dissolved solute is measured.

-

Accurately dilute the filtered sample to a concentration that falls within the linear range of the analytical instrument. The dilution factor must be recorded precisely.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated GC-FID or UV-Vis spectrophotometer.

-

GC-FID: Ideal for quantifying hydrocarbons. A calibration curve must be generated using standards of this compound of known concentrations.

-

UV-Vis: The phenyl group provides a chromophore. A calibration curve should be prepared in the same solvent.

-

Calculate the concentration in the diluted sample and then back-calculate the original concentration in the saturated solution using the dilution factor.

-

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Interpreting Solubility: A Deeper Look

The predicted solubility trends can be visualized through the relationship between solvent polarity and the solute's structural characteristics.

Caption: Relationship between Solute-Solvent Forces and Predicted Solubility.

This diagram illustrates the core principle: the highest solubility is achieved when the intermolecular forces of the solute and solvent are closely matched (nonpolar solute in nonpolar solvent). As the polarity and hydrogen-bonding capacity of the solvent increase, the energetic favorability of solvation decreases dramatically, leading to poor solubility.

Conclusion and Practical Implications

This compound is a nonpolar compound that exhibits high solubility in nonpolar aliphatic and aromatic solvents, and moderate solubility in some less polar aprotic solvents. Its solubility is extremely limited in highly polar and protic solvents like alcohols and water. For practical applications:

-

Synthesis: Toluene and hexane are excellent choices for reaction media.

-

Purification: Anti-solvents like ethanol or methanol could be used for precipitation or crystallization.

-

Formulation: For applications requiring dissolution in more polar media, co-solvents or emulsification strategies would be necessary.

The provided experimental protocol offers a reliable framework for generating precise, application-specific solubility data, empowering researchers to optimize their processes with confidence.

References

-

This compound , LookChem, [Link]

-

Physical Properties of Alkenes , OpenOChem Learn, [Link]

-

DETERMINATION OF SOLUBILITY CLASS , Course Hero, [Link]

-

Physical and Chemical Properties of Alkenes , CK-12 Foundation, [Link]

-

Solubility of organic compounds (video) , Khan Academy, [Link]

-

Physical Properties of Alkenes:Melting & Boiling Point, Solubility , Testbook, [Link]

-

Experiment 6 - Polarity and Solubility , Chemistry LibreTexts, [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility , ResearchGate, [Link]

-

Design an experiment to test the solubility of a polar solute in a non-polar solvent , Pearson, [Link]

-

Physical Properties of Alkenes , Chemistry LibreTexts, [Link]

-

Solvent miscibility and other data , N.A., [Link]

-

Hex-5-enylbenzene , PubChem, National Institutes of Health, [Link]

-

Cas 1588-44-9,this compound , LookChem, [Link]

-

2.5 Solubility of Alkanes , N.A., [Link]

-

IUPAC Solubility Data Series , N.A., [Link]

-

An overview on Common Organic Solvents and their Toxicity , N.A., [Link]

-

Solvents and Polarity , University of Rochester, Department of Chemistry, [Link]

-

1-Hexene , PubChem, National Institutes of Health, [Link]

-

Cas 592-41-6,1-Hexene , LookChem, [Link]

-

Appendix A. Properties, Purification, and Use of Organic Solvents , ResearchGate, [Link]

-

What solvents are DMSO/DMF miscible with? , Reddit, [Link]

-

Dimethyl Sulfoxide (DMSO) , gChem Global, [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Physical Properties of Alkenes | OpenOChem Learn [learn.openochem.org]

- 4. testbook.com [testbook.com]

- 5. Hex-5-enylbenzene | C12H16 | CID 519188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound|lookchem [lookchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]